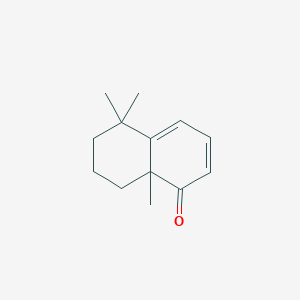
5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one is an organic compound that belongs to the class of naphthalenes. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications. This compound, in particular, has a unique structure that makes it interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one typically involves multi-step organic reactions. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic compound with similar structural features.
Tetralin: A hydrogenated derivative of naphthalene with similar chemical properties.
1-Tetralone: A related compound with a similar ketone functional group.
Uniqueness
5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one is unique due to its specific substitution pattern and structural features, which confer distinct chemical and physical properties. These unique characteristics make it valuable for specific applications and research studies.
Properties
CAS No. |
88802-22-6 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5,5,8a-trimethyl-7,8-dihydro-6H-naphthalen-1-one |
InChI |
InChI=1S/C13H18O/c1-12(2)8-5-9-13(3)10(12)6-4-7-11(13)14/h4,6-7H,5,8-9H2,1-3H3 |
InChI Key |
VJZBFRCJQSCVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1=CC=CC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


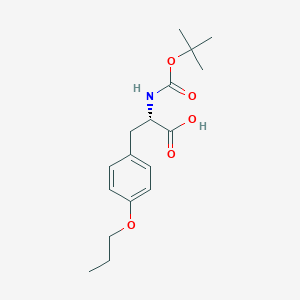
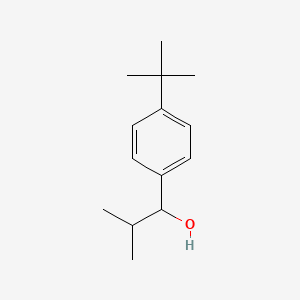
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
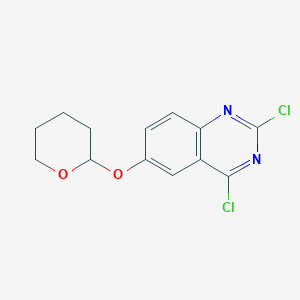
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
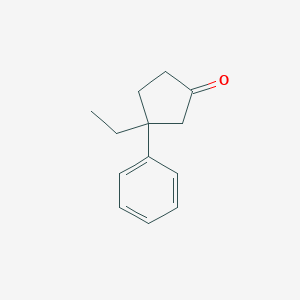
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
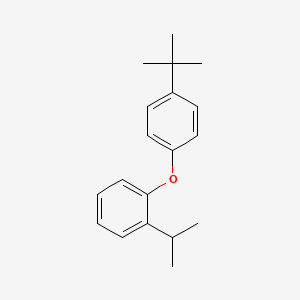

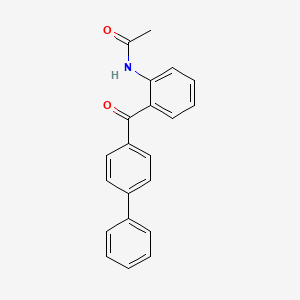
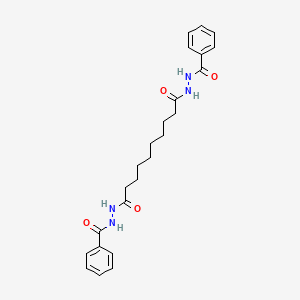
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

